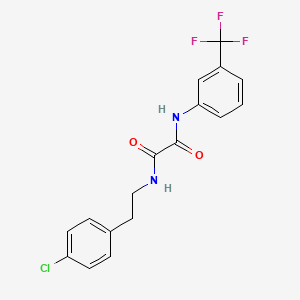

N1-(4-chlorophenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the reaction of the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70 degrees Celsius . The synthesized derivatives have been characterized by physical and spectral methods .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Physical And Chemical Properties Analysis

The compound is a white crystalline powder with a melting point of 213 ± 2 °C . It is soluble in MeOH, EtOH, and DMSO . The UV λmax (MeOH) nm values are 223, 266, 344, 387 . The FT-IR υ max (KBr) cm −1 values are 3741, 3292, 2931, 2435, 1831, 1743, 1647, 1319, 982, 662, 503 .科学的研究の応用

Synthesis and Structural Applications

A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was developed, showcasing the utility of oxalamide derivatives in the synthesis of anthranilic acid derivatives and oxalamides themselves. This method emphasizes the operational simplicity and high yield, indicating the compound's significance in organic synthesis and chemical engineering (Mamedov et al., 2016).

Material Science and Engineering

In material science, N,N'-diaryloxalamides have been studied for their supramolecular architectures, demonstrating how aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects control the structure of these assemblies. Such research is crucial for the development of new materials with potential applications in nanotechnology and molecular engineering (Piotrkowska et al., 2007).

Supramolecular Chemistry

Research into the supramolecular structures of oxamido-bridged trinuclear complexes, including those related to oxalamides, contributes to our understanding of magnetic properties and the formation of novel one-dimensional chain-like supramolecular structures. These findings have implications for the design of molecular magnets and materials for electronic devices (Zhang et al., 2007).

Environmental Applications

The study of oxalamides extends to environmental science, where derivatives have been evaluated for their effectiveness in the degradation of pollutants through processes like the Electro-Fenton method. This research underlines the potential of oxalamide compounds in environmental remediation technologies (Sirés et al., 2007).

Photophysical Properties

Investigations into the photophysical properties of oxalamide derivatives reveal their potential in the development of fluorescent sensors, optical materials, and devices. The ability of these compounds to exhibit unique fluorescence characteristics under specific conditions highlights their applicability in the fields of sensing, imaging, and optoelectronics (Hu et al., 2012).

特性

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O2/c18-13-6-4-11(5-7-13)8-9-22-15(24)16(25)23-14-3-1-2-12(10-14)17(19,20)21/h1-7,10H,8-9H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYVHIDMNYIOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorophenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)

![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)

![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)

![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)

![NCGC00168931-02_C15H18O3_Naphtho[1,2-b]furan-2,5(3H,4H)-dione, 3a,5a,6,7,8,9b-hexahydro-5a,9-dimethyl-3-methylene-, (3aS,5aS,9bR)-](/img/structure/B2690411.png)

![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)